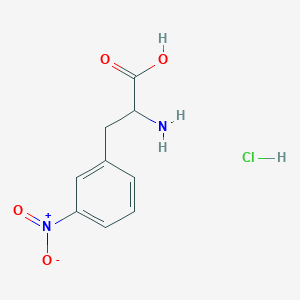

3-Nitrophenylalanine hydrochloride

Description

Significance of Nitro-Substituted Phenylalanine Derivatives in Chemical Synthesis and Biological Systems

Nitro-substituted phenylalanine derivatives, including 3-Nitrophenylalanine, represent a class of non-canonical amino acids that have garnered considerable attention for their versatile applications. The presence of the nitro group (-NO2) imparts unique electronic and steric properties to the phenylalanine scaffold, making these derivatives valuable tools in various scientific domains. ontosight.ainih.gov

In chemical synthesis, the nitro group can serve as a versatile functional handle. It can be readily transformed into other functional groups, such as an amino group, through reduction. This chemical tractability allows for the postsynthetic modification of peptides and other molecules, enabling the introduction of probes, labels, or other functionalities at specific sites. youtube.com The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring, facilitating certain chemical transformations. ontosight.ai

From a biological perspective, the incorporation of nitro-substituted phenylalanines into peptides and proteins offers a means to probe and modulate biological processes. These non-natural amino acids can act as spectroscopic probes, with the nitro group serving as an infrared or NMR reporter to study protein structure, dynamics, and folding. acs.org Furthermore, the unique properties of the nitro group can influence protein-protein interactions and enzyme-substrate recognition, providing insights into the molecular basis of biological functions. ontosight.ainih.gov The introduction of a nitro group can also confer novel biological activities, with some nitro-containing compounds exhibiting antimicrobial or other therapeutic properties. nih.gov The ability to genetically encode these amino acids into proteins in living cells has further expanded their utility in biological research. acs.orgnih.gov

Historical Context of Non-Canonical Amino Acids in Advanced Organic and Peptide Chemistry

The journey of non-canonical amino acids (ncAAs) from chemical curiosities to indispensable tools in chemistry and biology is a testament to the ingenuity of scientists. While the central dogma of molecular biology revolves around the 20 canonical amino acids, nature itself utilizes a broader repertoire of amino acids in various biological processes. wikipedia.org For decades, organic chemists have synthesized and explored a vast array of ncAAs, recognizing their potential to create novel molecular architectures and functionalities. youtube.comwikipedia.org

Initially, the incorporation of ncAAs into peptides was primarily achieved through chemical peptide synthesis. This allowed for the creation of peptidomimetics with enhanced stability, altered conformations, and novel biological activities. nih.gov The ability to introduce functionalities not found in the canonical amino acids, such as halogens, azides, alkynes, and nitro groups, opened up new avenues for designing peptides with tailored properties. nih.gov

A significant breakthrough in the field was the development of methods for the genetic incorporation of ncAAs into proteins in living organisms. This has revolutionized the study of protein structure and function, enabling the site-specific introduction of biophysical probes, photo-crosslinkers, and chemically reactive groups. acs.orgacs.org This powerful technology has transformed proteins into customizable macromolecules, allowing researchers to investigate biological processes with unprecedented precision. The history of ncAAs is thus a continuous narrative of expanding the chemical toolbox of life, pushing the boundaries of what is possible in organic and peptide chemistry. nih.govacs.org

Interactive Data Table: Properties of 3-Nitrophenylalanine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C9H11ClN2O4 | nih.gov |

| Molecular Weight | 246.65 g/mol | nih.gov |

| IUPAC Name | 2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride | nih.gov |

| CAS Number | 131980-25-1 | nih.gov |

| Parent Compound | 2-Amino-3-(3-nitrophenyl)propanoic acid | nih.gov |

| Component Compounds | Hydrochloric Acid, 2-Amino-3-(3-nitrophenyl)propanoic acid | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCXIZYRLCPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Chiral Analysis

Enantiomeric Forms and Configurational Assignment (e.g., R,S Nomenclature)

3-Nitrophenylalanine, like other alpha-amino acids (with the exception of glycine), is a chiral molecule due to the presence of a stereocenter at the alpha-carbon (Cα). This carbon is bonded to four different groups: a hydrogen atom, an amino group, a carboxylic acid group, and a 3-nitrobenzyl side chain. Consequently, 3-Nitrophenylalanine exists as a pair of non-superimposable mirror images known as enantiomers. nih.govfda.gov

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wizeprep.comwikipedia.org To assign the configuration, the four substituents attached to the chiral center are ranked based on their atomic number. libretexts.org

Amino group (-NH2): The nitrogen atom (Z=7) has the highest atomic number among the atoms directly bonded to the Cα, so it receives the highest priority (1). uniroma1.it

Carboxylic acid group (-COOH): The carbon atom is bonded to two oxygen atoms. Following the CIP rules for multiple bonds, this is treated as the carbon being bonded to three oxygens (Z=8), giving it a higher priority than the side chain. It receives priority (2). wikipedia.orguniroma1.it

3-Nitrobenzyl group (-CH2-C6H4-NO2): The carbon of the benzyl (B1604629) group is attached to other carbons and hydrogens, making its priority lower than the carboxyl group. It receives priority (3).

Hydrogen atom (-H): The hydrogen atom (Z=1) has the lowest atomic number and thus the lowest priority (4). libretexts.org

When the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer, the configuration is assigned based on the direction of the sequence from priority 1 to 2 to 3. libretexts.org

If the sequence is clockwise, the enantiomer is designated as (R)-3-Nitrophenylalanine .

If the sequence is counter-clockwise, the enantiomer is designated as (S)-3-Nitrophenylalanine . libretexts.org

The L- and D- notations are also used, where L-3-Nitrophenylalanine typically corresponds to the (S)-configuration, which is the common form for naturally occurring amino acids. nih.govnih.gov The hydrochloride salt form does not alter the stereochemical configuration of the enantiomers.

Chiral Separation Techniques and Purity Assessment

The separation of the (R) and (S) enantiomers of 3-Nitrophenylalanine is crucial for stereoselective synthesis and for determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose. csfarmacie.czphenomenex.com

Direct Enantiomeric Separation: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). phenomenex.com CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification. Several types of CSPs are effective for separating amino acid enantiomers. chromatographytoday.com

Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin and ristocetin (B1679390) are known for their broad selectivity for amino acids and their derivatives. sigmaaldrich.com They offer robust and multimodal separation capabilities, often operating in both reversed-phase and polar organic modes. sigmaaldrich.comresearchgate.net

Cinchona Alkaloid-Based Zwitterionic CSPs: These are highly effective for the direct separation of free amino acids. chiraltech.com The mechanism relies on a combination of ion-pairing and stereoselective interactions.

Crown Ether CSPs: These are particularly useful for separating primary amines and amino acids. mdpi.com

Polysaccharide-Based CSPs: Immobilized amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak IA or IC, are widely used for separating a broad range of chiral compounds, including drug molecules with amino acid substructures. nih.gov

Table 1: Examples of Chiral Stationary Phases for Amino Acid Separation

| CSP Type | Chiral Selector Example | Applicable Mobile Phase Modes | Interaction Mechanism |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A | Reversed-Phase, Polar Organic, HILIC | Hydrogen bonding, ionic interactions, inclusion complexation |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase, Polar Organic | Hydrogen bonding, dipole-dipole, inclusion |

| Zwitterionic (Cinchona Alkaloid) | Quinine/Quinidine derivatives | Polar Organic, Reversed-Phase | Ion-exchange, hydrogen bonding, π-π interactions |

| Crown Ether | (S,S)- or (R,R)-18-Crown-6-tetracarboxylic acid | Reversed-Phase (aqueous acidic) | Host-guest complexation with primary amine group |

Indirect Enantiomeric Separation (Diastereomeric Analysis): An alternative method involves derivatizing the racemic 3-Nitrophenylalanine with an enantiomerically pure chiral derivatizing agent (CDA). nih.govnih.gov This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral HPLC column (e.g., a C18 column). nih.gov Common CDAs for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and o-phthaldialdehyde (OPA) in the presence of a chiral thiol. nih.gov While effective, this method requires an additional reaction step and absolute purity of the derivatizing agent. chromatographytoday.com

Stereochemical Stability and Mechanisms of Racemization in Synthetic Pathways

The stereochemical integrity of the alpha-carbon in 3-Nitrophenylalanine is a significant concern, particularly during chemical manipulations like peptide synthesis. highfine.com Racemization is the process by which one enantiomer converts into its mirror image, leading to a loss of optical purity. tandfonline.com

The primary mechanism for racemization of amino acids involves the deprotonation of the α-carbon to form a planar carbanion or enolate intermediate. creation.com Reprotonation can then occur from either face of the planar intermediate, resulting in either the original enantiomer or its opposite. creation.com This process is often catalyzed by the presence of acids or bases. creation.com

In the context of solid-phase peptide synthesis (SPPS), the risk of racemization is highest during the activation of the carboxylic acid group for peptide bond formation. highfine.comnih.gov

Activation Step: Coupling reagents activate the carboxyl group, making the α-proton more acidic and susceptible to abstraction by a base. peptide.com The formation of intermediates like oxazolones is a well-known pathway for racemization, especially for N-protected amino acids. highfine.com

Influence of Reagents: The choice of coupling reagents and additives significantly impacts the degree of racemization. For instance, carbodiimides (like DIC) can lead to significant racemization unless a racemization-suppressing additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is included. highfine.com These additives form active esters that are more resistant to racemization than the intermediates formed with the coupling agent alone.

Amino Acid Residue: Certain amino acids are more prone to racemization than others. While data specific to 3-Nitrophenylalanine is limited, residues like histidine and cysteine are known to be particularly susceptible. peptide.comresearchgate.net The electron-withdrawing nature of the nitrophenyl group in 3-Nitrophenylalanine could potentially influence the acidity of the α-proton, although detailed studies on its specific racemization rates are not widely published.

Studies have shown that even under standard SPPS conditions, small amounts of racemization (e.g., 0.4% or less per cycle) can occur. nih.gov Therefore, careful selection of protecting groups, coupling protocols, and reagents is essential to maintain the enantiomeric purity of peptides containing 3-Nitrophenylalanine. nih.gov

Influence of Stereochemistry on Molecular Recognition and Functional Properties

The three-dimensional arrangement of atoms is fundamental to molecular interactions in biological systems. csfarmacie.cz The stereochemistry of 3-Nitrophenylalanine dictates how it interacts with other chiral molecules, such as enzymes, receptors, and DNA, leading to significant differences in biological activity between its (R) and (S) enantiomers.

Enzyme-Substrate Interactions: Enzymes possess chiral active sites that are highly specific for a particular enantiomer of a substrate or inhibitor. For instance, phenylalanine ammonia-lyase, which catalyzes the elimination of ammonia (B1221849) from phenylalanine, shows strict stereoselectivity. While it primarily acts on the (S)-enantiomer, it can process the (R)-enantiomer through a different stereochemical pathway, highlighting the enzyme's ability to distinguish between enantiomers. rsc.org It is expected that enzymes interacting with 3-Nitrophenylalanine would exhibit similar high levels of enantioselectivity.

Peptide and Protein Structure: When incorporated into a peptide chain, the stereochemistry of each amino acid residue is critical for the resulting secondary and tertiary structure (e.g., alpha-helices and beta-sheets). The presence of a D-amino acid (the (R)-enantiomer in this context) where an L-amino acid is expected can disrupt or alter the peptide's conformation, thereby changing its functional properties, such as receptor binding affinity or catalytic activity.

Molecular Recognition: Studies on phenylalanine have demonstrated enantioselective binding to macromolecules like DNA. nih.gov The different spatial orientations of the enantiomers lead to distinct binding modes and affinities, often through groove binding. nih.gov Similarly, the (R) and (S) enantiomers of 3-Nitrophenylalanine would present their nitro-substituted phenyl rings differently, leading to varied interactions with binding pockets or molecular surfaces. This principle is the basis for chiral separations, where a chiral stationary phase selectively binds one enantiomer more strongly than the other. csfarmacie.cz

Computational and Theoretical Studies of 3 Nitrophenylalanine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in delineating the electronic characteristics and reactivity of 3-Nitrophenylalanine hydrochloride. These calculations provide a foundational understanding of how the molecule's structure influences its chemical behavior.

Analysis of Electron-Accepting Characteristics and Electrophilicity of the Nitro Group.nih.govmdpi.com

Computational studies on related nitroaromatic compounds, such as nitroanilines, have shown that the substitution pattern on the aromatic ring affects the electronic properties. For instance, the position of an amino group relative to a nitro group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.com While specific calculations for this compound are not detailed in the available literature, it can be inferred that the meta position of the nitro group in relation to the alanine (B10760859) side chain will dictate the distribution of electron density across the phenyl ring, thereby influencing its electrophilic character. The electron-withdrawing nature of the nitro group is anticipated to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. This is a key factor in understanding potential reaction mechanisms involving this compound.

Aromatic nucleophilic substitution reactions involving the displacement of a nitro group by a thiolate anion have been observed in related compounds like 4-Nitro-N-alkyl-1,8-naphthalimides, a process significantly accelerated in micellar environments. nih.gov This highlights the electrophilic nature of the carbon to which the nitro group is attached, a characteristic that would be present in 3-Nitrophenylalanine as well.

Investigation of Conformational Preferences and Energy Landscapes.chemrxiv.orglibretexts.org

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Conformational analysis is the study of the different energy levels associated with these various 3-dimensional arrangements. libretexts.org The relative stability of different conformers is determined by factors such as steric hindrance, torsional strain, and intramolecular interactions. libretexts.org

The energy landscape of such a molecule would feature multiple local minima, corresponding to stable conformers, separated by energy barriers. Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these conformers and the transition states between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior and Molecular Interactions.nih.govrsc.orgnih.gov

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of this compound, including its interactions with solvent molecules and other solutes. nih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts over time. nih.gov

MD simulations of phenylalanine and its derivatives have been used to study processes like self-assembly into larger structures. nih.govrsc.org For this compound, MD simulations could elucidate how the molecule behaves in an aqueous environment, how it interacts with ions, and how the nitro group influences its solvation and aggregation properties. The simulations can provide insights into the flexibility of the molecule, revealing the range of conformations it can adopt at a given temperature. nih.gov

For instance, a simulation could track the interactions between the nitro group and water molecules, determining the extent and nature of hydrogen bonding. It could also be used to model the interaction of this compound with a biological membrane or the active site of an enzyme, providing clues about its potential biological transport and activity. The use of controlled MD simulations, where external forces are applied, can even guide the self-assembly of such molecules into desired nanostructures. nih.gov

In Silico Modeling for Reaction Mechanism Elucidation.researchgate.netresearchgate.net

In silico modeling is a valuable approach for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, computational models can map out the most likely reaction pathways.

For example, the nitrosation of amino acids has been studied computationally to understand the formation of potential alkylating agents. acs.org While this specific reaction involves the amino group, similar principles can be applied to reactions involving the nitro group of 3-Nitrophenylalanine. The synthesis of related compounds like L-4-nitrophenylalanine often involves the nitration of L-phenylalanine, a reaction whose conditions have been optimized using experimental and likely computational approaches. researchgate.net

Computational studies on nitroaromatic compounds have also explored their toxicity, which is often linked to their metabolic activation or reaction with biological nucleophiles. nih.gov Understanding the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential metabolic fate. For instance, the reduction of the nitro group to an amino group is a common metabolic pathway for nitroaromatic compounds, and the mechanism of this transformation could be modeled using computational methods.

Prediction of Spectroscopic Parameters and Structural Properties.nih.govresearchgate.netnih.govrsc.org

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

The vibrational spectrum, particularly the infrared (IR) spectrum, is sensitive to the molecular structure and environment. The symmetric stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a sensitive probe of the local environment, shifting in response to solvent polarity. researchgate.net This makes the nitro group a useful spectroscopic reporter. researchgate.net DFT calculations are commonly employed to predict vibrational frequencies, which can then be compared with experimental FTIR and Raman spectra to confirm the structure and identify different conformers. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts are another key set of parameters that can be predicted computationally. nih.gov Methods like the Gauge-Including Projector Augmented Wave (GIPAW) approach can be used for solid-state NMR predictions, while calculations on solvated models can predict NMR spectra in solution. rsc.org These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra. nih.gov

Other structural properties, such as rotational constants, can also be computed and compared with data from microwave spectroscopy to provide very precise structural information for different conformers in the gas phase. nih.gov The table below summarizes some key properties of 3-Nitrophenylalanine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | fishersci.ca |

| Molecular Weight | 210.19 g/mol | fishersci.ca |

| SMILES | C1=CC(=CC(=C1)N+[O-])CC@@HN | biosynth.com |

| InChIKey | YTHDRUZHNYKZGF-UHFFFAOYNA-N | fishersci.ca |

Chemical Transformations and Derivatization Strategies

Reduction of the Aromatic Nitro Group to Amino Functionalities

The conversion of the aromatic nitro group of 3-nitrophenylalanine to a primary amine is a pivotal transformation, yielding 3-aminophenylalanine. This reaction significantly expands the molecule's synthetic utility, as the resulting aniline (B41778) moiety can participate in a host of subsequent chemical reactions. The reduction can be accomplished through several well-established methods, primarily categorized as catalytic hydrogenation or chemical reduction using dissolving metals. masterorganicchemistry.comacs.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and often clean reaction profiles. acs.orgcommonorganicchemistry.com This process involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation, facilitating the reduction under relatively mild conditions. commonorganicchemistry.comgoogle.com

Raney Nickel: An alternative catalyst, Raney Nickel is particularly useful when the substrate contains functionalities that might be sensitive to other catalysts, such as certain halogen substituents. masterorganicchemistry.comcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst is also effective for the hydrogenation of nitro groups. wikipedia.org

Chemical reduction offers an alternative route, often utilizing easily oxidized metals in an acidic medium. masterorganicchemistry.com These methods are advantageous when catalytic hydrogenation is not feasible or when different chemoselectivity is required.

Iron (Fe): The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a classic and cost-effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for converting nitro groups to amines and is often used when other reducible functional groups are present in the molecule. masterorganicchemistry.comcommonorganicchemistry.com

Zinc (Zn): Similar to iron, zinc metal in acidic conditions can effectively reduce the nitro functionality. commonorganicchemistry.com

Table 1: Common Methods for the Reduction of Aromatic Nitro Groups

| Method Category | Reducing Agent/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., MeOH, EtOH) | Highly efficient and common; may affect other reducible groups. acs.orgcommonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas, solvent | Useful for substrates with sensitive halogen groups. masterorganicchemistry.comcommonorganicchemistry.com | |

| H₂ / Platinum(IV) Oxide (PtO₂) | H₂ gas, solvent | Effective catalyst for nitro reductions. wikipedia.org | |

| Chemical Reduction | Iron (Fe) / Acid (e.g., HCl) | Acidic aqueous solution | Cost-effective and robust industrial method. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic solvent (e.g., EtOH) | Mild conditions, good for chemoselective reductions. masterorganicchemistry.comcommonorganicchemistry.com | |

| Zinc (Zn) / Acid (e.g., AcOH) | Acidic solvent | Mild method, tolerant of other functional groups. commonorganicchemistry.com |

Acylation and Other Protection Strategies for Amine and Carboxyl Moieties

To successfully incorporate 3-nitrophenylalanine into larger molecules like peptides, it is essential to temporarily mask the reactivity of its α-amino and α-carboxyl groups. researchgate.net This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions without disturbing the rest of the molecule. ug.edu.pl

Amine Protection: The α-amino group is typically protected to prevent self-polymerization and to control the sequence of amide bond formation during peptide synthesis. Two of the most prevalent amine protecting groups in modern peptide chemistry are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc (tert-butyloxycarbonyl): The Boc group is introduced by reacting 3-nitrophenylalanine with di-tert-butyl dicarbonate. It is stable under basic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). chemimpex.combiosynth.comnih.gov Boc-3-nitro-L-phenylalanine is a commercially available derivative widely used in solution-phase and solid-phase peptide synthesis. biosynth.comfishersci.pt

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is attached using 9-fluorenylmethyl chloroformate or a similar reagent. It is stable to acidic conditions but is cleaved by mild bases, such as piperidine. chembk.comnih.gov This orthogonality to the Boc group makes it the cornerstone of most modern solid-phase peptide synthesis (SPPS) strategies. sigmaaldrich.com Fmoc-3-nitro-L-phenylalanine is a key building block for introducing this non-canonical amino acid into peptides using SPPS. chembk.comnih.gov

Carboxyl Protection: The α-carboxyl group is often protected to prevent it from reacting during the activation and coupling steps of peptide synthesis. gcwgandhinagar.comrsc.org This is most commonly achieved through esterification, which is discussed in detail in the next section. Other specialized protecting groups can also be employed depending on the synthetic strategy. nih.gov

Acylation: Acylation, the addition of an acyl group (R-C=O), is a fundamental reaction for both protection and derivatization. The N-acetylation of the α-amino group, for instance, can be achieved using acetic anhydride (B1165640). prepchem.comnih.gov In a broader context, the coupling of the N-protected 3-nitrophenylalanine to another amino acid or peptide is itself an acylation reaction, where the amino acid acts as the acylating agent after its carboxyl group has been activated. nih.gov

Table 2: Key Protecting Groups for 3-Nitrophenylalanine

| Functional Group | Protecting Group | Abbreviation | Key Features |

|---|---|---|---|

| α-Amino | tert-Butyloxycarbonyl | Boc | Acid-labile; stable to base. Used in Boc-SPPS. chemimpex.comnih.gov |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile; stable to acid. Used in Fmoc-SPPS. chembk.comnih.govsigmaaldrich.com | |

| α-Carboxyl | Methyl Ester | -OMe | Removed by saponification (base hydrolysis). orgsyn.orgprepchem.com |

| Benzyl (B1604629) Ester | -OBzl | Removed by hydrogenolysis. researchgate.netorganic-chemistry.org |

Esterification Reactions for Carboxyl Group Manipulation

Esterification of the carboxylic acid moiety of 3-nitrophenylalanine is a crucial step for its manipulation, particularly for its use in solution-phase peptide synthesis and as a starting material for more complex derivatives. prepchem.com The resulting ester serves as a protecting group for the carboxyl function, preventing its unwanted participation in subsequent reactions and enhancing the solubility of the amino acid derivative in organic solvents. gcwgandhinagar.com

Common esters of 3-nitrophenylalanine include:

Methyl Ester: Prepared by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride (Fischer-Speier esterification). orgsyn.orgprepchem.comsigmaaldrich.com The resulting methyl ester can be deprotected under basic conditions via saponification.

Ethyl Ester: Synthesized in a similar fashion to the methyl ester, using ethanol (B145695) as the alcohol. medchemexpress.comprepchem.com It offers slightly different solubility properties and reactivity.

Benzyl Ester: This ester is particularly valuable because it can be removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ and a Pd catalyst). researchgate.netorganic-chemistry.org This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as the acid-labile Boc group. thieme-connect.de

Table 3: Common Esters of 3-Nitrophenylalanine and Synthesis Methods

| Ester Type | Reagents and Conditions | Deprotection Method |

|---|---|---|

| Methyl Ester | Methanol, Thionyl Chloride (SOCl₂) or HCl | Saponification (e.g., NaOH) |

| Ethyl Ester | Ethanol, Acid Catalyst (e.g., HCl) | Saponification (e.g., NaOH) |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst (e.g., p-TsOH) | Catalytic Hydrogenolysis (H₂/Pd) |

Introduction into Complex Molecular Architectures via Diverse Coupling Reactions

The primary application of derivatized 3-nitrophenylalanine is its incorporation into complex molecules, most notably peptides, through coupling reactions. chemimpex.com Once the amine and/or carboxyl groups are appropriately protected, the amino acid derivative can be activated and coupled to other amino acids or molecular fragments to build larger, well-defined structures. orgsyn.org

The fundamental reaction for this process is the formation of an amide (peptide) bond. In a typical strategy, the carboxyl group of an N-protected 3-nitrophenylalanine (e.g., Fmoc-3-nitro-L-phenylalanine) is activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This activated species then reacts with the free amino group of another amino acid or a growing peptide chain, which is often anchored to a solid support in SPPS. nih.gov

The incorporation of 3-nitrophenylalanine serves several purposes:

Structural Probe: The nitro group has distinct infrared absorption characteristics, allowing it to be used as a vibrational reporter to study heat transfer and energy distribution within a peptide structure. acs.org

Precursor for Other Functional Groups: As detailed in section 6.1, the nitro group can be reduced to an amine, which can then be further modified. For example, it can be diazotized or used as a handle for bioconjugation. researchgate.net

Modulation of Biological Activity: The introduction of this non-canonical amino acid can alter the conformation and electronic properties of a peptide, potentially enhancing or modifying its interaction with biological targets. chemimpex.com

Photochemical Applications: The related isomer, 2-nitrophenylalanine, has been shown to induce photochemical cleavage of the peptide backbone upon UV irradiation, a property that can be exploited for creating photo-activatable proteins. nih.gov While this specific application is for the 2-nitro isomer, it highlights the potential of nitro-functionalized phenylalanines in developing advanced biochemical tools.

Through these coupling strategies, 3-nitrophenylalanine hydrochloride, via its protected derivatives, acts as a versatile building block, enabling the synthesis of novel peptides and peptidomimetics with tailored properties for research in chemical biology, drug discovery, and materials science. nih.govgoogle.com

Applications in Peptide Chemistry and Bio Inspired Constructs

Incorporation as a Non-Canonical Amino Acid (ncAA) in Polypeptide Synthesis

The site-specific incorporation of non-canonical amino acids (ncAAs) like 3-nitrophenylalanine into proteins is a powerful tool for probing and engineering protein function. This is achieved by expanding the genetic code of living organisms.

Genetic code expansion enables the site-specific incorporation of ncAAs, such as 3-nitrophenylalanine, into proteins in response to reassigned codons, typically a nonsense codon like the amber stop codon (UAG). nih.gov This process relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's endogenous machinery. nih.govualberta.ca This means the engineered synthetase specifically charges the engineered tRNA with the ncAA, and this tRNA does not get charged by any of the host's natural synthetases. ualberta.caresearchgate.net The engineered tRNA then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain at the position encoded by the unique codon. ualberta.ca

Several strategies have been developed for this purpose. One of the pioneering systems, the MjTyrRS/tRNATyr pair from Methanococcus jannaschii, has been widely used for incorporating aromatic ncAAs in prokaryotes. nih.gov Another naturally occurring orthogonal system, the Mb/MmPylRS/tRNAPyl pair, has shown great orthogonality in both prokaryotic and eukaryotic cells. nih.gov Researchers have successfully incorporated p-nitrophenylalanine (pNO2Phe) into proteins in Escherichia coli with high fidelity using an evolved tRNA/aminoacyl-tRNA synthetase pair from Methanocuccus jannaschii. nih.gov In some instances, quadruplet codons have been utilized to incorporate two different UAAs, such as nitrophenylalanine and 2-naphthylalanine, into a single protein like streptavidin. nih.govacs.org

Table 1: Methodologies for Site-Specific ncAA Integration

| Methodology | Description | Key Components | Example Application |

|---|---|---|---|

| Amber Codon Suppression | A nonsense codon (e.g., UAG) is repurposed to encode the ncAA. nih.gov | Orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govresearchgate.net | Incorporation of p-nitrophenylalanine in E. coli. nih.gov |

| Quadruplet Codon Suppression | A four-base codon is used to incorporate the ncAA, expanding the coding potential. | Engineered tRNA that recognizes the quadruplet codon. | Incorporation of nitrophenylalanine and 2-naphthylalanine into streptavidin. nih.govacs.org |

| Sense Codon Reassignment | A rare sense codon is reassigned to encode the ncAA. | Requires strains with altered codon usage or depleted tRNA for the reassigned codon. | Incorporation of photoactive UAAs using the rare AGG codon in an E. coli S30 extract. nih.gov |

For instance, the incorporation of p-nitrophenylalanine can be used as a spectroscopic probe. It has been shown to efficiently quench the intrinsic fluorescence of tryptophan in a distance-dependent manner, making the pNO2-Phe/Trp pair a valuable tool for studying protein structure and dynamics. nih.gov The stability of proteins is a major consideration, and while some small molecules like phenylalanine can act as stabilizers and inhibit aggregation, the introduction of a modified residue like 3-nitrophenylalanine can have varied effects depending on the local environment within the protein. nih.govnih.gov Studies on the Electromagnetic Perceptive Gene (EPG) protein have highlighted the functional importance of specific phenylalanine residues, where their substitution leads to a loss of function. nih.gov

Role in Solution-Phase and Solid-Phase Peptide Synthesis (SPPS)

3-Nitrophenylalanine hydrochloride is a versatile building block in both solution-phase and solid-phase peptide synthesis (SPPS), the latter being the most common method for producing peptides. du.ac.in SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of the next is a critical step in peptide synthesis. This is facilitated by coupling reagents that activate the carboxylic acid. The choice of coupling reagent and optimization of reaction conditions are crucial for achieving high yields and purity, especially when incorporating modified amino acids. gyrosproteintechnologies.com

Common coupling reagents include carbodiimides like DCC and DIC, as well as phosphonium (B103445) and aminium salts like HBTU, HATU, and COMU. du.ac.inpeptide.combachem.com For difficult couplings, such as those involving sterically hindered amino acids, more reactive reagents like HATU are often preferred due to their faster reaction rates. gyrosproteintechnologies.compeptide.com The addition of additives like HOBt or Oxyma can help to improve coupling efficiency and suppress side reactions. peptide.comrsc.org Reaction conditions such as temperature and solvent also play a significant role. For example, increasing the reaction temperature can speed up the synthesis, but it may not always lead to improved purity. gyrosproteintechnologies.com

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, but can lead to racemization and the formation of insoluble byproducts (in the case of DCC). peptide.combachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Highly efficient, fast coupling rates, and reduced racemization, especially with additives. du.ac.inpeptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents, though their use has somewhat declined in favor of aminium/uronium salts due to the formation of carcinogenic byproducts. bachem.com |

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are difficult to separate. nih.govslideshare.net The activation of the carboxylic acid during the coupling step makes the α-proton more susceptible to abstraction by a base, leading to racemization. peptide.comnih.gov

Several strategies are employed to minimize racemization. The choice of coupling reagent is critical, with reagents like DIC/Oxyma showing reduced racemization for sensitive amino acids like cysteine and histidine. nih.gov The use of non-polar solvents and sterically hindered bases can also help to reduce the rate of racemization. slideshare.net For particularly sensitive amino acids, the use of pre-formed active esters or coupling additives like HOBt or HOAt is recommended to suppress the formation of the racemization-prone oxazolone (B7731731) intermediate. peptide.compeptide.com In some cases, using an alternative protecting group for the α-amino group has also been shown to suppress racemization. nih.gov

Precursor in the Design and Synthesis of Peptide-Based Ligands and Peptidomimetics

The nitro group of 3-nitrophenylalanine serves as a versatile chemical handle that can be readily converted into other functional groups, making it a valuable precursor for the synthesis of peptide-based ligands and peptidomimetics. The nitro group can be reduced to an amine, which can then be further modified through acylation, alkylation, or other amine-specific chemistries. This allows for the introduction of a wide range of functionalities, such as fluorescent labels, cross-linking agents, or moieties that can improve binding affinity or pharmacokinetic properties.

The synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, can also benefit from the incorporation of modified amino acids. nih.gov The strategic placement of a residue like 3-nitrophenylalanine can provide a site for cyclization or for the attachment of other molecular scaffolds. nih.gov This approach has been used in the development of peptide-based therapeutics and diagnostic agents, including radiolabeled peptides for imaging and therapy. nih.gov The ability to create complex peptide architectures, such as homodimers, using techniques like click chemistry further expands the utility of incorporating modifiable amino acids into peptide scaffolds. youtube.com

Supramolecular Chemistry and Self Assembly of 3 Nitrophenylalanine Hydrochloride Derivatives

Non-Covalent Interactions in Designed Self-Assembled Systems

The self-assembly of molecules into ordered supramolecular architectures is governed by a variety of non-covalent interactions. In the context of 3-Nitrophenylalanine hydrochloride, several key non-covalent forces would be expected to direct its assembly. These interactions, while individually weak, collectively dictate the stability and structure of the resulting supramolecular entities.

The primary non-covalent interactions at play in systems derived from phenylalanine and its analogs include hydrophobic packing, electrostatic interactions, and hydrogen bonds. The phenyl ring of 3-Nitrophenylalanine contributes to hydrophobic interactions, driving the molecules to aggregate in aqueous environments to minimize unfavorable contact with water molecules. The presence of the hydrochloride salt means the amino group is protonated (-NH3+) and the carboxylic acid group can be deprotonated (-COO-), leading to strong electrostatic interactions that can guide the formation of ordered structures.

A systematic study of non-covalent interactions in phenylalanine complexes has quantified the strength of various interactions. While specific experimental data for this compound is not available, the principles derived from studying phenylalanine are highly relevant. Cation-π interactions, involving the interaction of the positively charged amino group with the electron-rich π-system of the aromatic ring of an adjacent molecule, are significant. Furthermore, the nitro group on the phenyl ring of this compound is a strong electron-withdrawing group. This electronic perturbation can influence the nature and strength of aromatic interactions, potentially leading to unique assembly behaviors compared to unsubstituted phenylalanine.

| Interaction Type | Potential Role in this compound Assembly |

| Hydrogen Bonding | Directional interactions involving -NH3+ and -COOH groups, as well as the nitro group. |

| π-π Stacking | Stacking of the nitrophenyl rings, influencing columnar or lamellar structures. |

| Electrostatic Interactions | Attraction/repulsion between charged -NH3+ and -COO- groups. |

| Hydrophobic Effect | Aggregation of the phenyl rings in aqueous media. |

| Cation-π Interactions | Interaction between the -NH3+ group and the aromatic ring of another molecule. |

Hydrogen Bonding and π-Stacking in Molecular Aggregation and Gelation

Hydrogen bonding and π-π stacking are arguably the most critical directional forces in the self-assembly of aromatic amino acid derivatives, leading to molecular aggregation and, under certain conditions, the formation of hydrogels.

Hydrogen bonds are fundamental to the formation of stable, ordered structures. In this compound, the ammonium (B1175870) (-NH3+) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors. These groups can form extensive networks, similar to the head-to-tail hydrogen bonding observed in other peptide systems, which drives the formation of linear or sheet-like assemblies. The nitro group (-NO2) can also participate in hydrogen bonding as an acceptor. The cooperation between hydrogen bonding and other non-covalent forces like π-π stacking can lead to highly stable supramolecular structures.

π-π stacking involves the attractive, non-covalent interactions between aromatic rings. In derivatives of phenylalanine, the strength of these interactions is a crucial factor in the nucleation and growth of supramolecular structures. For this compound, the presence of the electron-withdrawing nitro group on the phenyl ring would likely favor an offset or slipped-stack arrangement to minimize electrostatic repulsion between the electron-deficient rings. The interplay between hydrogen bonding and π-π stacking is cooperative; hydrogen bonds can hold the molecules in a favorable orientation for effective π-π stacking, and vice versa. This synergy is often responsible for the formation of the fibrous networks that entrap solvent and lead to gelation in supramolecular hydrogels derived from modified aromatic amino acids.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry is a central theme in supramolecular chemistry where a larger host molecule forms a complex with a smaller guest molecule through non-covalent interactions. While specific host-guest studies involving this compound as the host are not prominent in the literature, its structure suggests potential for molecular recognition. The aromatic ring can act as a binding site for various guest molecules through π-π stacking or hydrophobic interactions.

The principles of molecular recognition are based on the complementarity of size, shape, and chemical properties between the host and the guest. For instance, the cavity formed by self-assembled structures of phenylalanine derivatives can be engineered to selectively bind specific guests. Macrocyclic arenes, which are synthetic receptors, have demonstrated broad applications in host-guest chemistry, capable of recognizing and binding guest molecules. Similarly, self-assembled structures of this compound could potentially form cavities or binding pockets capable of recognizing small organic molecules or ions. The nitro group could also play a role in recognition by providing a specific site for hydrogen bonding or electrostatic interactions with a complementary guest.

The development of sensory devices often relies on host-guest chemistry, where the binding of a guest by a receptor molecule triggers a detectable signal. The incorporation of a chromophore like the nitrophenyl group in this compound could be advantageous in this context, as binding events could potentially be monitored through changes in its optical properties.

Design of Functional Supramolecular Materials and Assemblies

The self-assembly of peptide derivatives is a powerful bottom-up approach for the creation of functional supramolecular materials. These materials have potential applications in biotechnology, including drug delivery and tissue engineering. The design of these materials hinges on the ability to control the self-assembly process by modifying the molecular structure of the building blocks.

By altering factors such as pH, temperature, or solvent composition, the self-assembly of molecules like this compound can be directed to form a variety of structures, such as nanotubes, nanofibers, or hydrogels. For example, studies on triphenylalanine peptides have shown that the choice of end-capping groups and the solvent environment has a profound impact on the resulting morphology of the self-assembled structures.

Supramolecular hydrogels formed from the self-assembly of phenylalanine derivatives have been extensively studied for the controlled release of therapeutic agents. The fibrous network of the hydrogel can encapsulate drug molecules and release them in a sustained manner. The properties of these hydrogels, such as their mechanical strength and release kinetics, can be tuned by modifying the amino acid building block. The introduction of a nitro group, as in this compound, could impart specific properties to the resulting material, such as altered hydrophobicity or electronic characteristics, which could be exploited in the design of new functional biomaterials.

| Supramolecular Structure | Potential Application | Design Principle based on 3-Nitrophenylalanine |

| Nanofibers/Nanotubes | Scaffolds for tissue engineering, templates for nanowires. | Controlled self-assembly through pH or solvent tuning, leveraging directional H-bonding and π-stacking. |

| Hydrogels | Controlled drug delivery, 3D cell culture. | Formation of a solvent-entrapping fibrillar network driven by a combination of non-covalent interactions. |

| Responsive Materials | Sensors, smart materials. | The nitro group could respond to external stimuli (e.g., reduction), leading to a change in material properties. |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The traditional synthesis of nitrophenylalanines often involves the nitration of L-phenylalanine using a mixture of concentrated sulfuric and nitric acids. researchgate.net While effective, this method presents significant environmental and safety challenges. The future of 3-Nitrophenylalanine hydrochloride synthesis lies in the development of greener, more efficient, and sustainable methodologies.

A significant emerging trend is the adoption of biocatalysis. The use of enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), for the amination of corresponding cinnamic acids represents a cost-effective and environmentally benign alternative for producing various phenylalanine analogues. novartis.comfrontiersin.org Recent research has demonstrated the successful immobilization of PALs on commercially available supports, creating stable and reusable heterogeneous catalysts. novartis.comfrontiersin.org Incorporating these immobilized enzymes into continuous flow reactor systems has shown remarkable results for related compounds like 4-nitro-phenylalanine, achieving excellent conversions (around 89%) with significantly shorter reaction times (approximately 20 minutes). novartis.comfrontiersin.org This combination of enzyme catalysis and flow technology not only improves reaction kinetics but also enhances productivity and simplifies downstream processing. novartis.comfrontiersin.org

Furthermore, advancements in reactor technology are helping to optimize traditional synthetic methods. The use of tubular or coil reactors for the nitration of L-phenylalanine has been shown to improve yields (up to 80.9% for 4-nitrophenylalanine) and reduce the formation of by-products compared to batch nitration. researchgate.net This approach allows for better control over reaction parameters and enhances safety and efficiency, paving the way for continuous production. google.com

Table 1: Comparison of Synthetic Routes for Nitrophenylalanine

| Method | Reagents/Catalyst | Reactor Type | Key Advantages | Yield (for 4-isomer) | Reference |

|---|---|---|---|---|---|

| Traditional Nitration | Conc. H₂SO₄, Conc. HNO₃ | Batch | Well-established | ~65.2% | researchgate.net |

| Improved Nitration | Conc. H₂SO₄, Conc. HNO₃ | Tubular/Coil | Higher yield, faster, continuous | ~80.9% | researchgate.netgoogle.com |

| Biocatalysis | Phenyl Ammonia Lyase (PAL) | Continuous Flow | Sustainable, reusable catalyst | ~89% | novartis.comfrontiersin.org |

Exploration of Advanced Catalytic Applications for this compound Derivatives

The nitro group in this compound is not merely a passive substituent; it is a key functional group that can be chemically transformed, making its derivatives valuable intermediates in organic synthesis. A significant area of future research is the catalytic reduction of the nitro group to yield other functional moieties, such as amino or hydroxylamino groups.

Phenylhydroxylamines and their derivatives are important chemical intermediates, and their synthesis via the catalytic reduction of aromatic nitro compounds is a field of active research. mdpi.com The challenge lies in achieving selective reduction to the hydroxylamine (B1172632) without proceeding to the more thermodynamically stable amine. mdpi.com Designing sophisticated catalytic systems is crucial for this selective conversion. Future work will likely focus on developing novel catalysts that can selectively reduce the nitro group of 3-nitrophenylalanine derivatives, thereby providing access to a new family of functionalized amino acids for further synthetic elaboration. These resulting aminophenylalanine or hydroxylaminophenylalanine derivatives could serve as precursors for pharmaceuticals or as ligands in the synthesis of novel metal catalysts.

Table 2: Potential Catalytic Transformations of the Nitro Group

| Starting Group | Transformation | Product Group | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | Selective Reduction | Hydroxylamino (-NHOH) | Chemical Intermediate |

Integration into Advanced Functional Materials Science through Controlled Self-Assembly

Aromatic amino acids and short peptides are renowned for their ability to self-assemble into well-defined nanostructures, such as fibers, spheres, and hydrogels. researchgate.netnih.gov This bottom-up approach to fabricating supramolecular polymers is driven by noncovalent interactions like hydrogen bonding and π–π stacking. nih.govbeilstein-journals.org The unique structure of this compound makes it an intriguing building block for the design of novel functional biomaterials.

The presence of the aromatic ring and the peptide backbone provides the necessary components for self-assembly, a process observed in related molecules like diphenylalanine and triphenylalanine which form nanotubes and other distinct architectures. nih.gov The nitro group adds another layer of control, potentially influencing the self-assembly process through specific dipole-dipole interactions or by altering the electronic properties of the aromatic ring. Researchers are exploring how modifying amino acids can lead to the fabrication of novel materials with diverse applications. researchgate.net By controlling environmental factors such as solvent, concentration, and pH, it is anticipated that this compound derivatives can be guided to form specific supramolecular architectures. conicet.gov.ar These materials could find applications in areas ranging from drug delivery systems to scaffolds for tissue engineering and components for nanoelectronics. beilstein-journals.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The true potential of this compound is realized at the intersection of synthetic chemistry and chemical biology. As a non-natural amino acid, it serves as a powerful tool for probing and engineering biological systems. frontiersin.org

One of the most exciting future avenues is the site-specific incorporation of 3-nitrophenylalanine into peptides and proteins. This allows for the introduction of a unique chemical handle that is not present in natural proteins. The nitro group can serve as an infrared spectroscopic probe, a fluorescence quencher, or a precursor for further chemical modification within a complex biological environment. researchgate.net For instance, the de novo biosynthesis of the related p-nitro-L-phenylalanine in E. coli is being developed to facilitate its use as a building block in biological applications. researchgate.net

This interdisciplinary approach opens up new possibilities for:

Enzyme Mechanism Studies: Incorporating the amino acid near an enzyme's active site can help elucidate catalytic mechanisms.

Protein Engineering: Creating novel proteins with enhanced stability or new catalytic functions.

Drug Development: Using peptides containing 3-nitrophenylalanine as scaffolds for new therapeutic agents.

The synergy between chemists synthesizing novel derivatives and biologists employing them to ask fundamental questions will continue to drive innovation in this field.

Q & A

Q. How can 3-Nitrophenylalanine hydrochloride be synthesized and characterized for purity in academic research?

- Methodological Answer : Synthesis typically involves nitration of phenylalanine derivatives under controlled acidic conditions. Post-synthesis, purity is validated via reversed-phase HPLC (e.g., C18 column, mobile phase: 0.03 M phosphate buffer-methanol [70:30], UV detection at 207 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Mass spectrometry (MS) further confirms molecular weight and absence of byproducts. For reproducible results, ensure reaction parameters (temperature, stoichiometry) are optimized using factorial design principles .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Solubility should be tested in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO) using gravimetric or spectrophotometric methods. Stability studies require storage at varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) with periodic HPLC analysis to monitor degradation. For example, analogs like chlorpromazine hydrochloride show instability in acetonitrile solutions, necessitating airtight storage and desiccation .

Q. How can researchers mitigate hazards during handling of this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines: use fume hoods for synthesis, wear nitrile gloves, safety goggles, and lab coats. Install emergency showers/eye wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Reference safety data sheets (SDS) for analogous compounds (e.g., 4-nitrophenylethylamine hydrochloride) to anticipate risks like skin sensitization or acute toxicity .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound for high yield and minimal byproducts?

- Methodological Answer : Apply response surface methodology (RSM) or Box-Behnken design to evaluate variables (e.g., nitration time, acid concentration). For instance, hydroxyzine hydrochloride tablet optimization used factorial design to correlate excipient ratios with dissolution rates . Use ANOVA to identify significant factors and desirability functions to maximize yield (>90%) while minimizing impurities (<0.5%) .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

- NMR : Confirm nitro-group positioning via H/C chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).

- MS/MS : Fragmentation patterns distinguish structural isomers (e.g., ortho vs. para substitution).

- XRD : Resolve crystalline vs. amorphous phase discrepancies.

For unresolved conflicts, compare with literature data for analogs like N-acetyl-D-phenylalanine, where similar nitro-group interactions were resolved via 2D NMR (COSY, HSQC) .

Q. How can researchers validate the biological activity of this compound in targeted drug delivery systems?

- Methodological Answer : Incorporate into hydrogels or nanoparticles for controlled release. For example, metformin hydrochloride hydrogels were tested in vitro (Franz diffusion cells) and in vivo (burn models) to assess bioavailability and therapeutic efficacy . Use LC-MS/MS for pharmacokinetic profiling and ELISA for cytokine modulation analysis. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.